
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (MeOPP) is a chemical compound that belongs to the family of piperazine derivatives. MeOPP has been widely studied for its potential pharmacological properties, including its use as a therapeutic agent in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual activity at the serotonin receptors may contribute to the anxiolytic, antidepressant, and antipsychotic-like effects of Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate. In addition, Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has also been shown to modulate the activity of the dopamine and glutamate systems, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems such as serotonin, dopamine, and glutamate. Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has several advantages for use in lab experiments, including its relatively low toxicity and high solubility in water. However, Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate also has several limitations, including its relatively short half-life and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate research, including the development of new synthetic methods to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate and to identify potential drug targets for its use in the treatment of neurological disorders. Finally, there is also potential for the development of new derivatives of Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate with improved pharmacological properties.
Méthodes De Synthèse
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate can be synthesized using a variety of methods, including the reaction of 1-(2-methoxyphenyl)piperazine with phenyl chloroformate in the presence of a base. The reaction proceeds via the formation of an intermediate carbamate, which is then hydrolyzed to yield Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate. Other methods include the reaction of 1-(2-methoxyphenyl)piperazine with phenyl isocyanate or the reaction of 1-(2-methoxyphenyl)piperazine with phenyl chloroformate in the presence of triethylamine.
Applications De Recherche Scientifique
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has been shown to exhibit anxiolytic, antidepressant, and antipsychotic-like effects in various animal models. In addition, Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
Formule moléculaire |
C18H20N2O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-22-17-10-6-5-9-16(17)19-11-13-20(14-12-19)18(21)23-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Clé InChI |
RFTRUUNLPOVBEM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)OC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
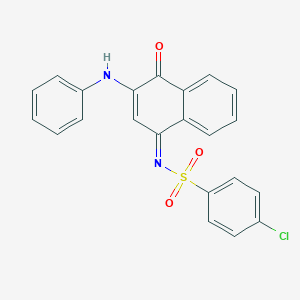
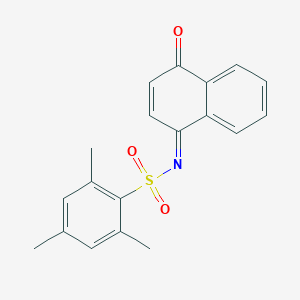
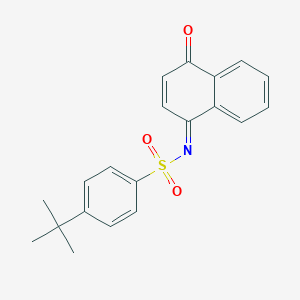
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)
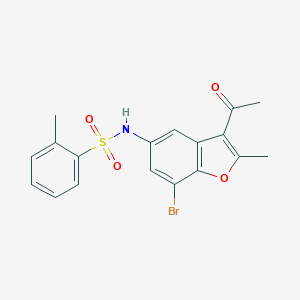
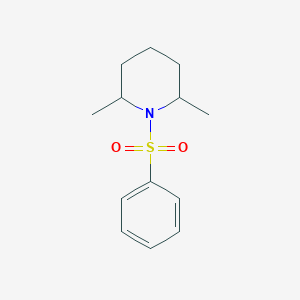
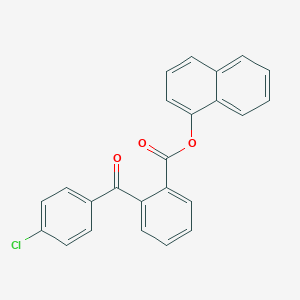

![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)